molecular formula C23H22N4O3 B2892231 3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921580-30-5

3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2892231
M. Wt: 402.454
InChI Key: QYKLNLKENLRQMW-UHFFFAOYSA-N
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Description

The compound “3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a complex organic molecule. It is related to the class of pyrano[2,3-d]pyrimidine-2,4-dione derivatives . These compounds have been studied for their potential as inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrrolo[3,2-d]pyrimidine core, which is a bicyclic structure containing a pyrrole ring fused with a pyrimidine ring . The exact structure would need to be confirmed through techniques such as X-ray crystallography .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has focused on synthesizing novel heterocyclic compounds derived from structurally similar pyrimidine derivatives for potential therapeutic applications. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines demonstrating analgesic and anti-inflammatory activities. These compounds were evaluated as cyclooxygenase inhibitors and showed significant selectivity and efficacy, highlighting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Studies on Structural Modifications and Molecular Aggregation

Nagarajaiah and Begum (2014) studied the structural modifications and supramolecular aggregation of thiazolopyrimidines, providing insights into their conformational features. By varying substituents, they observed significant differences in intermolecular interaction patterns, which could impact the biological activity and solubility of these compounds (Nagarajaiah & Begum, 2014).

Antimicrobial Activity

The antimicrobial activity of pyrimidine derivatives has also been a focus, with Kolisnyk et al. (2015) synthesizing novel thienopyrimidine derivatives showing significant activity against various microbial strains, including Proteus vulgaris and Pseudomonas aeruginosa. These findings suggest the potential of these compounds in addressing antibiotic resistance (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Synthesis Under Microwave Irradiation

Abdalha et al. (2011) explored the synthesis of tetrahydrobenzothiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, demonstrating the efficiency of this method in obtaining heterocyclic compounds. Microwave irradiation offers a faster and more energy-efficient synthesis route, which is beneficial for the rapid development of new drugs (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).

Regioselective Synthesis

Drev et al. (2014) reported on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the importance of selective reactions in developing compounds with specific biological activities. This approach allows for the targeted modification of molecules to enhance their therapeutic potential (Drev, Grošelj, Mevec, Pušavec, Štrekelj, Golobič, Dahmann, Stanovnik, & Svete, 2014).

Future Directions

The future research directions for this compound could involve further exploration of its potential as a PARP-1 inhibitor, as well as its anti-proliferative activity against various cancer cell lines. Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial .

properties

IUPAC Name

3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-15(17-11-7-4-8-12-17)24-21(28)18-14-26(2)20-19(18)25-23(30)27(22(20)29)13-16-9-5-3-6-10-16/h3-12,14-15H,13H2,1-2H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKLNLKENLRQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

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